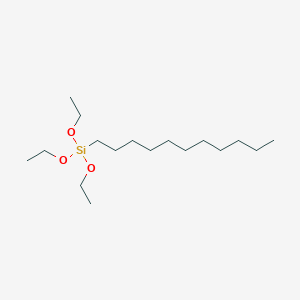
Undecyltriethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecyltriethoxysilane is an organosilane compound with the molecular formula C17H38O3Si.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Undecyltriethoxysilane can be synthesized through the hydrolysis and condensation of tetraethoxysilane (TEOS) in the presence of a catalyst. The reaction typically involves the use of an acid or base catalyst to facilitate the hydrolysis of TEOS, followed by the condensation of the resulting silanol groups to form the siloxane bond .
Industrial Production Methods: In industrial settings, the production of this compound often involves the direct reaction between ethanol and silicon, catalyzed by copper chloride (CuCl) and metallic copper nanoparticles. This method allows for the selective synthesis of triethoxysilane and tetraethoxysilane, which can then be further processed to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Undecyltriethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions. These reactions are essential for its application in surface modification and the formation of self-assembled monolayers.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.
Condensation: Often facilitated by catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Substitution: Can occur with various nucleophiles, leading to the formation of different functionalized silanes.
Major Products: The primary products formed from these reactions include siloxane polymers and functionalized silanes, which are used in various applications such as coatings, adhesives, and sealants .
Applications De Recherche Scientifique
Undecyltriethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and as a surface modifier to create hydrophobic surfaces.
Biology: Employed in the preparation of molecularly imprinted polymers (MIPs) for specific recognition of target molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical coatings.
Industry: Utilized in the production of hydrophobic coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of undecyltriethoxysilane involves the hydrolysis of its ethoxy groups to form silanol groups, which then undergo condensation to form siloxane bonds. This process results in the formation of a stable siloxane network that imparts hydrophobic properties to surfaces. The molecular targets and pathways involved include the interaction of silanol groups with hydroxyl groups on substrates, leading to the formation of strong covalent bonds .
Comparaison Avec Des Composés Similaires
Triethoxysilane: An organosilicon compound with the formula HSi(OC2H5)3, used in hydrosilylation reactions and as a reducing agent.
Octadecyltrimethoxysilane: Used for preparing hydrophobic coatings and self-assembled monolayers.
11-Amino Undecyl Triethoxy Silane: Utilized in scientific research for surface modification and as a building block for various applications.
Uniqueness: Undecyltriethoxysilane is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly suitable for applications requiring surface modification and the formation of stable siloxane networks.
Propriétés
IUPAC Name |
triethoxy(undecyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38O3Si/c1-5-9-10-11-12-13-14-15-16-17-21(18-6-2,19-7-3)20-8-4/h5-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWMWJONYVGXGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC[Si](OCC)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













